N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide is a complex organic compound that features a unique structure combining pyridine and benzothiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine and benzothiophene intermediates, followed by their coupling through sulfanyl and acetamide linkages. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to yield corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide involves its interaction with cellular targets, leading to apoptosis (programmed cell death) in cancer cells. The compound induces apoptosis by causing DNA fragmentation and chromatin condensation, which are hallmarks of apoptotic cell death . It also interferes with specific signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds include other pyridine and benzothiophene derivatives that exhibit biological activities. For example:
2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: This compound also shows significant anticancer activity and is used as a starting material for synthesizing various derivatives.
N-cyanoacetohydrazide derivatives: These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide lies in its dual pyridine and benzothiophene structure, which contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS2/c23-10-14-7-8-18(15-4-3-9-25-12-15)26-21(14)29-13-20(28)27-22-17(11-24)16-5-1-2-6-19(16)30-22/h3-4,7-9,12H,1-2,5-6,13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBDLHZZXAURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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